(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate
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Overview
Description
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is a chemical compound with the molecular formula C17H24N2O4S. It is known for its unique structure, which includes a piperidine ring substituted with acetyl and sulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride and benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different functional groups.
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino thiophene-2-carboxylate: Another similar compound with a thiophene ring instead of a benzenesulfonate group.
Uniqueness
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is unique due to its combination of acetyl and sulfonate groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23N2O4S- |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzenesulfonate |
InChI |
InChI=1S/C17H24N2O4S/c1-12(20)19-16(2,3)10-13(11-17(19,4)5)18-14-8-6-7-9-15(14)24(21,22)23/h6-9H,10-11H2,1-5H3,(H,21,22,23)/p-1 |
InChI Key |
FEBSVLGUAIOKBO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1C(CC(=NC2=CC=CC=C2S(=O)(=O)[O-])CC1(C)C)(C)C |
Origin of Product |
United States |
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